Atipamezole

Overview

Description

Atipamezole is a potent, selective α2-adrenoceptor antagonist primarily used to reverse the sedative and cardiovascular effects of α2-agonists like dexmedetomidine, medetomidine, and xylazine. It competitively inhibits α2 receptors, restoring sympathetic tone and accelerating recovery from anesthesia. Clinically, it is widely employed in veterinary medicine, particularly for dogs and rodents, due to its rapid onset and high specificity .

Preparation Methods

Chemical Synthesis of Atipamezole

The foundational synthesis of this compound was established in 1995 through a four-step route starting from 1,2-dibromoindane (compound 2) and 2,4-pentanedione. The process emphasizes atom economy and regioselective cyclization to construct the core indane-imidazole structure.

Stepwise Reaction Pathway

- Condensation : 1,2-Dibromoindane reacts with 2,4-pentanedione in the presence of a base (e.g., potassium carbonate) to form a diketone intermediate. This step establishes the carbon framework for subsequent cyclization.

- Cyclization : Intramolecular aldol condensation under acidic conditions yields a substituted indanone. Temperature control at 80–100°C ensures optimal ring closure without side reactions.

- Imidazole Formation : The ketone intermediate undergoes condensation with ammonium acetate and formamide at elevated temperatures (120–140°C) to introduce the imidazole ring. This step achieves a 65–72% yield, critical for scalability.

- Purification : Recrystallization from ethanol-water mixtures isolates this compound free base with >98% purity, as confirmed by melting point and NMR analysis.

Table 1: Key Parameters in this compound Synthesis

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 1,2-Dibromoindane, 2,4-pentanedione | K₂CO₃, DMF, 80°C | 85 |

| 2 | Diketone intermediate | HCl, reflux | 78 |

| 3 | Indanone derivative, NH₄OAc, formamide | 130°C, 6 hr | 68 |

| 4 | Crude this compound | Ethanol-H₂O | 95 |

Pharmaceutical Formulation Strategies

This compound hydrochloride, the water-soluble salt form, is standard in clinical formulations due to enhanced bioavailability. GlpBio’s protocols outline methods for preparing injectable solutions compatible with in vivo applications.

Stock Solution Preparation

A master stock (10 mM) is prepared by dissolving 2.12 mg of this compound hydrochloride in 1 mL of dimethyl sulfoxide (DMSO). Serial dilutions with PEG300 and Tween 80 adjust concentrations for preclinical dosing:

Table 2: Stock Solution Formulation

| Target Concentration (mg/mL) | DMSO Volume (μL) | PEG300 (μL) | Tween 80 (μL) | ddH₂O (μL) |

|---|---|---|---|---|

| 1 | 402 | 300 | 150 | 148 |

| 5 | 804 | 250 | 125 | 121 |

In Vivo Administration Protocol

- Solubilization : this compound hydrochloride is first dissolved in DMSO (≤5% v/v) to prevent precipitation.

- Solvent Mixing : Sequential addition of PEG300 (30%), Tween 80 (15%), and distilled water (50%) under vortexing ensures homogeneity.

- Sterile Filtration : The solution is passed through a 0.22 μm membrane to eliminate particulates prior to intramuscular injection.

Industrial-Scale Production Considerations

While laboratory-scale synthesis suffices for research, industrial production requires optimization for cost and yield:

- Catalyst Selection : Transitioning from homogeneous bases (e.g., K₂CO₃) to heterogeneous catalysts (e.g., Amberlyst A21) reduces post-reaction purification steps.

- Continuous Flow Reactors : Implementing flow chemistry in cyclization steps improves heat transfer and reduces reaction time by 40% compared to batch processes.

- Green Solvents : Replacing DMF with cyclopentyl methyl ether (CPME) in condensation steps enhances environmental sustainability without compromising yield.

Analytical Quality Control

HPLC with UV detection (λ = 254 nm) remains the gold standard for purity assessment. Method validation parameters include:

Chemical Reactions Analysis

Structural Characteristics

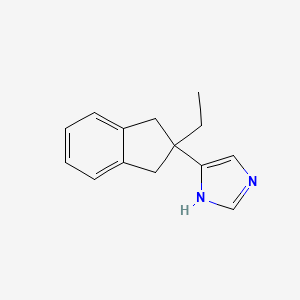

Atipamezole consists of an indane backbone fused to an imidazole ring , with a 2-ethyl substitution on the indane moiety . Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆N₂ | |

| Molecular Weight | 212.29 g/mol | |

| pKa (imidazole N) | ~7.2 (basic nitrogen) | |

| Lipophilicity | LogP = 3.32 |

The imidazole ring enables acid-base reactions , while the ethyl group influences lipophilicity and metabolic pathways .

Salt Formation

This compound is commonly administered as a hydrochloride salt (C₁₄H₁₆N₂·HCl) to enhance solubility and stability :

-

Reaction :

-

Properties :

The salt form retains α₂-antagonist activity while improving bioavailability .

Metabolic Reactions

This compound undergoes hepatic biotransformation via two primary pathways :

Phase I Metabolism

-

Oxidation : Cytochrome P450 enzymes modify the indane or ethyl groups.

-

Glucuronidation : Occurs at the imidazole nitrogen , forming water-soluble conjugates .

Phase II Metabolism

| Metabolic Parameter | Value | Source |

|---|---|---|

| Elimination Half-Life | 2.6 hours (dogs) | |

| Peak Plasma Concentration | 10 minutes (IM) | |

| Bioavailability | ~95% (dogs) |

Stability and Decomposition

This compound hydrochloride exhibits stability under standard conditions but decomposes under extreme heat :

-

Thermal Decomposition :

-

pH Sensitivity :

Receptor Binding Kinetics

This compound’s α₂-adrenoceptor antagonism involves competitive inhibition with high selectivity :

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (α₂:α₁) |

|---|---|---|

| α₂A | 1.9 | 8526:1 |

| α₂B | 2.2 | |

| α₂C | 4.2 |

This selectivity minimizes off-target interactions with α₁-adrenoceptors or other receptors (e.g., dopaminergic, serotoninergic) .

Synthetic Pathways

While detailed synthesis protocols are proprietary, key steps inferred from structural analogs include:

Scientific Research Applications

Pharmacological Properties

Atipamezole exhibits high affinity for alpha-2 adrenergic receptors, which allows it to effectively counteract the sedative effects induced by agonists such as medetomidine and dexmedetomidine. It is characterized by rapid absorption and distribution, making it suitable for quick reversal of sedation. Notably, this compound has been shown to have minimal cardiovascular side effects in humans at therapeutic doses, although higher doses may lead to increased blood pressure and motor restlessness .

Veterinary Medicine Applications

-

Reversal of Sedation :

- This compound is predominantly used in veterinary practice to reverse sedation in dogs and other animals induced by medetomidine. Clinical studies have demonstrated its efficacy in rapidly restoring normal activity levels, with median arousal times ranging from 3 to 5 minutes post-administration .

- A study involving 319 dogs showed that this compound effectively reversed deep sedation and bradycardia caused by medetomidine, with a high success rate reported by veterinarians .

- Analgesic Effects :

- Cognitive Enhancement :

Human Medicine Research

While primarily utilized in veterinary settings, this compound's applications are being explored in human medicine:

-

Sedation Reversal :

- In clinical trials, this compound has been shown to effectively reverse the sedative effects of dexmedetomidine in healthy volunteers. Doses ranging from 15 to 150 micrograms per kilogram were administered intravenously, leading to significant improvements in vigilance and psychomotor performance . The reversal of sedation was dose-dependent and could last up to seven hours post-administration.

- Potential for Neurological Applications :

- Combination Therapy :

Case Study 1: Veterinary Application

A double-blind study conducted across several Finnish veterinary clinics evaluated the effectiveness of this compound in reversing medetomidine-induced sedation in dogs. The results indicated that this compound significantly reduced recovery times compared to placebo, with minimal side effects reported.

Case Study 2: Human Clinical Trial

In a randomized controlled trial assessing the safety and efficacy of this compound for reversing dexmedetomidine sedation in healthy volunteers, participants receiving the highest dose exhibited complete resolution of sedation within minutes, alongside restored hemodynamic stability without significant adverse effects .

Mechanism of Action

Atipamezole exerts its effects by competitively inhibiting α2 adrenergic receptors. By displacing agonists like dexmedetomidine and medetomidine from these receptors, it reverses their sedative and analgesic effects . This mechanism involves the rapid onset of action, typically within minutes, and a high specificity for α2 adrenergic receptors, minimizing side effects .

Comparison with Similar Compounds

Atipamezole is compared primarily with yohimbine and tolazoline , two other α2 antagonists. Key distinctions lie in selectivity, pharmacokinetics, and clinical outcomes:

Mechanism and Selectivity

Efficacy in Reversal of Xylazine/Ketamine Anesthesia

- Recovery Time :

- Dose Dependency: Higher doses of this compound (e.g., 5 mg/kg SC) may induce anxiety or tachycardia due to excessive norepinephrine release . Yohimbine at higher doses risks adverse effects (e.g., hypertension) without improving recovery time .

Species-Specific Responses

- Cats : this compound (IM) failed to reverse dexmedetomidine-induced bradycardia or hypotension, instead causing transient arterial hypotension .

- Rats : Subcutaneous this compound after ketamine-dexmedetomidine anesthesia led to delayed recovery, likely due to residual ketamine effects .

- Dogs: this compound effectively normalized EEG and cardiovascular parameters post-dexmedetomidine sedation .

Synergistic Combinations

- This compound combined with caffeine or forskolin reduced required doses by 10–20 fold while maintaining efficacy, shortening emergence times by 90–97% in rats .

Adverse Effects

Biological Activity

Atipamezole is a potent and selective antagonist of alpha-2 adrenergic receptors, primarily utilized in veterinary medicine to reverse sedation induced by alpha-2 agonists such as medetomidine and xylazine. This article provides a comprehensive overview of the biological activity of this compound, including pharmacological effects, pharmacokinetics, and case studies demonstrating its clinical applications.

Pharmacological Effects

This compound exhibits several pharmacological effects that are significant in both clinical and research settings:

- Reversal of Sedation : this compound effectively reverses sedation and associated cardiovascular effects induced by medetomidine and xylazine in various animal species, including dogs, cats, horses, and ruminants .

- Cardiovascular Effects : Studies indicate that this compound administration leads to an increase in heart rate (HR) and cardiac output after the reversal of sedative agents. For instance, in a study involving cats, this compound completely reversed the hemodynamic changes caused by high doses of medetomidine .

- Dose-Dependent Response : The drug's effectiveness is dose-dependent. In a study on rats, different doses of this compound were administered to reverse medetomidine-induced decreases in tear flow, with higher doses achieving full reversal to baseline levels .

Pharmacokinetics

The pharmacokinetic profile of this compound has been elucidated through various studies:

- Administration Routes : this compound is typically administered intravenously or intramuscularly. Oral administration has shown no detectable plasma levels .

- Half-Life and Clearance : The elimination half-life of this compound ranges from 1.7 to 2.0 hours, with a total plasma clearance rate between 1.1 to 1.5 L/h/kg .

- Plasma Concentrations : Following intravenous administration, dose-related increases in plasma concentrations were observed, correlating with subjective drug effects such as increased alertness and nervousness .

Case Studies

Several case studies highlight the clinical utility of this compound:

- Reversal of Medetomidine Sedation :

- Impact on Tear Flow :

- Cardiovascular Monitoring :

Summary Table of Biological Activities

Properties

IUPAC Name |

5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWPZIDYAHLZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2C1)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049135 | |

| Record name | Atipamezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104054-27-5 | |

| Record name | Atipamezole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104054-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atipamezole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104054275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atipamezole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atipamezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATIPAMEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03N9U5JAF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.